molecular formula C5H4BrN3O4 B1332007 4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS No. 84547-91-1

4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID

Cat. No.: B1332007
CAS No.: 84547-91-1
M. Wt: 250.01 g/mol
InChI Key: FXVAFLWTYAMIKF-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with bromo (Br) at position 4, methyl (CH₃) at position 1, nitro (NO₂) at position 5, and a carboxylic acid (-COOH) group at position 3.

Properties

IUPAC Name

4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVAFLWTYAMIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(=O)O)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361328
Record name 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-91-1
Record name 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the nitration of pyrazole derivatives. One common method is the nitration of 1-methyl-4-bromopyrazole using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs from the evidence:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Positions (Pyrazole Ring) Key Functional Groups
4-Bromo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid (hypothetical) C₆H₅BrN₃O₄ ~266.03 1-CH₃, 3-COOH, 4-Br, 5-NO₂ Bromo, Nitro, Carboxylic Acid
1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (139756-17-5) C₉H₁₃N₃O₄ 227.22 1-C₂H₅, 3-C₃H₇, 4-NO₂, 5-COOH Nitro, Carboxylic Acid, Alkyl Chains
4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid (175276-99-0) C₇H₉BrN₂O₂ 233.07 1-C₂H₅, 3-CH₃, 4-Br, 5-COOH Bromo, Carboxylic Acid, Alkyl Groups
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (128537-48-4) C₇H₉BrN₂O₂ 233.06 1-CH₃, 3-C₂H₅, 4-Br, 5-COOH Bromo, Carboxylic Acid, Ethyl Group

Key Observations :

  • Substituent Positions : The target compound’s nitro group at position 5 distinguishes it from analogs with nitro at position 4 (e.g., ) or carboxylic acid at position 5 (e.g., ).
  • Functional Group Diversity : The coexistence of bromo, nitro, and carboxylic acid groups in the target compound may enhance its reactivity in coupling reactions or as a pharmaceutical intermediate, compared to analogs lacking nitro groups (e.g., ) .
  • Molecular Weight : The nitro group increases the molecular weight of the target compound (~266.03 g/mol) relative to bromo-carboxylic acid derivatives (e.g., 233.06–233.07 g/mol in ).
Physicochemical Properties
  • Solubility: The carboxylic acid group in all compounds improves water solubility compared to non-polar pyrazole derivatives. However, the nitro group in the target compound may reduce solubility in organic solvents relative to alkyl-substituted analogs (e.g., ’s propyl group) .
Hazard and Toxicity Profiles

While the target compound’s safety data are unavailable, analogs provide insights:

  • 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (): Classified as acutely toxic (oral Category 4), skin irritant (Category 2), and respiratory irritant (H335) .
  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (): Requires storage at 2–8°C, suggesting sensitivity to degradation .

The target compound’s nitro group may exacerbate toxicity risks similar to , necessitating stringent handling protocols.

Biological Activity

4-Bromo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid (abbreviated as 4-BMNPCA) is a heterocyclic compound that belongs to the pyrazole family. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure

4-BMNPCA is characterized by the following molecular formula:

  • Molecular Formula : C5H4BrN3O4C_5H_4BrN_3O_4
  • Molecular Weight : 250.01 g/mol

Synthesis Methods

The synthesis of 4-BMNPCA typically involves:

  • Nitration : The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
  • Recrystallization : Purification is often performed via recrystallization or chromatography to obtain the pure compound.

Table 1: Synthesis Overview

StepDescription
Starting Material 1-Methyl-4-bromopyrazole
Reagents Nitric Acid, Sulfuric Acid
Conditions Controlled temperature and reaction time
Purification Recrystallization or chromatography

Anti-inflammatory Activity

Research indicates that 4-BMNPCA exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Study

A study conducted by Abdellatif et al. demonstrated that derivatives of pyrazole compounds, including 4-BMNPCA, displayed notable COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, suggesting a strong potential for therapeutic applications in inflammatory diseases .

Antimicrobial Properties

4-BMNPCA has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains.

Research Findings

In a comparative study, 4-BMNPCA was tested against standard antibiotics and showed comparable efficacy against certain Gram-positive and Gram-negative bacteria .

Anticancer Potential

Emerging research highlights the potential anticancer properties of 4-BMNPCA. It has been shown to induce apoptosis in cancer cell lines through various mechanisms.

Case Study

A recent study reported that compounds related to 4-BMNPCA exhibited cytotoxic effects on HeLa cells (cervical cancer) and L929 cells (normal fibroblast), indicating selective toxicity towards cancerous cells while sparing normal cells .

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatory COX inhibitionAbdellatif et al., 2022
Antimicrobial Inhibition of bacterial growthComparative Study
Anticancer Induction of apoptosis in cancer cell linesRecent Study

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